molecular formula C11H15BrO B8572863 1-Bromo-4-(4-methoxybutyl)benzene

1-Bromo-4-(4-methoxybutyl)benzene

Cat. No.: B8572863
M. Wt: 243.14 g/mol
InChI Key: IVUCQFMRPOMERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(4-methoxybutyl)benzene is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-(4-methoxybutyl)benzene

InChI

InChI=1S/C11H15BrO/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

IVUCQFMRPOMERR-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (purity: 55%, 434 mg) and methyl iodide (0.62 mL) were added to a solution of 4-(4-bromophenyl)butan-1-ol obtained in Reference Example 5-21(1) in N,N-dimethylformamide (30 mL) under ice-cooling, and the mixture was stirred at room temperature for 7.5 hours. Water was added to the reaction solution, followed by extraction with a mixture of hexane-ethyl acetate (1:1). The organic layer was dried over sodium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1→20:1→10:1) to give the title compound (1.06 g, 88%).
Quantity
434 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
88%

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